molecular formula C20H24N4O3 B10990468 Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10990468
M. Wt: 368.4 g/mol
InChI Key: YDCAOHFUUYYODK-UHFFFAOYSA-N
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Description

MTB , is a novel compound with promising anti-tubercular activity. Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health challenge. MTB has garnered attention due to its potential as an anti-TB agent.

Preparation Methods

Synthetic Routes:: MTB can be synthesized through various routes. One approach involves coupling 2-aminopyridine with a suitable carbonyl compound, followed by further derivatization. For instance, the reaction of 2-aminopyridine with an appropriate acid chloride or anhydride yields the key intermediate, which can then be transformed into MTB.

Reaction Conditions:: The synthetic process typically involves refluxing the reactants in a suitable solvent (such as dichloromethane or acetonitrile) under controlled temperature conditions. Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production:: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further development.

Chemical Reactions Analysis

MTB undergoes several chemical reactions:

    Amide Formation: The condensation of 2-aminopyridine with a carboxylic acid derivative leads to amide formation.

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Substitution: MTB can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::
  • Acid chlorides or anhydrides for amide formation.
  • Reducing agents (such as sodium borohydride) for reduction.
  • Nucleophiles (e.g., alkyl halides) for substitution.

Major Products:: The primary product is MTB itself, but derivatives with modified substituents may also form.

Scientific Research Applications

MTB’s applications extend beyond TB treatment:

    Chemistry: MTB serves as a valuable building block for designing new compounds.

    Biology: It may find use in studies related to cell signaling or drug discovery.

    Medicine: Research explores its potential as an antimicrobial agent beyond TB.

    Industry: MTB derivatives could have applications in materials science or pharmaceuticals.

Mechanism of Action

MTB’s precise mechanism remains under investigation. It likely targets essential cellular processes in Mycobacterium tuberculosis, disrupting cell wall synthesis, protein synthesis, or energy metabolism.

Comparison with Similar Compounds

MTB’s uniqueness lies in its specific structure, combining a pyridine ring, piperazine moiety, and benzoate group. Similar compounds include pyrazinamide (PZA) and other pyrazine derivatives .

Properties

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H24N4O3/c1-27-19(25)17-7-2-3-8-18(17)22-20(26)24-14-12-23(13-15-24)11-9-16-6-4-5-10-21-16/h2-8,10H,9,11-15H2,1H3,(H,22,26)

InChI Key

YDCAOHFUUYYODK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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